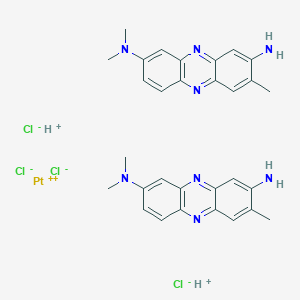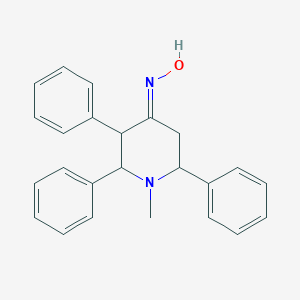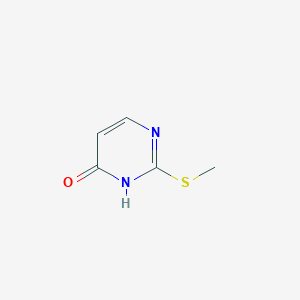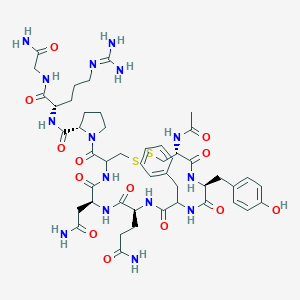
Vasopressin, N-acetyl-arg(8)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasopressin, N-acetyl-arg(8)- (also known as AVP or arginine vasopressin) is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized and secreted by the hypothalamus and released into the bloodstream by the posterior pituitary gland. Vasopressin binds to specific receptors in the kidneys, blood vessels, and brain to exert its effects.
Wissenschaftliche Forschungsanwendungen
Vasopressin, N-acetyl-arg(8)- has been extensively studied for its role in regulating water balance and blood pressure. It has also been implicated in a variety of physiological processes, including social behavior, stress response, and memory formation. Vasopressin has been used in scientific research to investigate these processes and to develop new treatments for related disorders.
Wirkmechanismus
Vasopressin exerts its effects by binding to specific receptors in the kidneys, blood vessels, and brain. The two main types of vasopressin receptors are V1a and V2. V1a receptors are located in the smooth muscle of blood vessels and play a role in vasoconstriction and blood pressure regulation. V2 receptors are located in the kidneys and regulate water reabsorption. Vasopressin also binds to receptors in the brain, where it affects social behavior and stress response.
Biochemische Und Physiologische Effekte
Vasopressin, N-acetyl-arg(8)- has several biochemical and physiological effects. It regulates water balance by promoting water reabsorption in the kidneys, and it also plays a role in vasoconstriction and blood pressure regulation. In the brain, vasopressin affects social behavior, stress response, and memory formation. Vasopressin has also been implicated in several pathological conditions, including diabetes insipidus, hypertension, and social anxiety disorder.
Vorteile Und Einschränkungen Für Laborexperimente
Vasopressin, N-acetyl-arg(8)- has several advantages for lab experiments. It is a well-characterized peptide hormone that is readily available for research purposes. It has also been extensively studied in animal models, making it a useful tool for investigating physiological processes. However, vasopressin can be difficult to work with due to its short half-life and rapid degradation in the bloodstream. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
For research on vasopressin include investigating its potential as a therapeutic target for social anxiety disorder and developing new treatments for hypertension and other related conditions.
Synthesemethoden
Vasopressin, N-acetyl-arg(8)- is synthesized by the hypothalamus in the brain. The precursor molecule, pro-vasopressin, is processed and modified to produce the active hormone. The synthesis of vasopressin involves several enzymatic reactions, including cleavage of the pro-vasopressin molecule and addition of the acetyl-arginine residue at the eighth position. The final product is then stored in the posterior pituitary gland until it is released into the bloodstream.
Eigenschaften
CAS-Nummer |
120302-31-0 |
|---|---|
Produktname |
Vasopressin, N-acetyl-arg(8)- |
Molekularformel |
C48H67N15O13S2 |
Molekulargewicht |
1126.3 g/mol |
IUPAC-Name |
(2S)-1-[(7S,10S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H67N15O13S2/c1-25(64)56-34-23-77-78-24-35(47(76)63-18-6-10-36(63)46(75)58-29(9-5-17-54-48(52)53)40(69)55-22-39(51)68)62-44(73)33(21-38(50)67)61-41(70)30(15-16-37(49)66)57-42(71)31(19-26-7-3-2-4-8-26)59-43(72)32(60-45(34)74)20-27-11-13-28(65)14-12-27/h2-4,7-8,11-14,29-36,65H,5-6,9-10,15-24H2,1H3,(H2,49,66)(H2,50,67)(H2,51,68)(H,55,69)(H,56,64)(H,57,71)(H,58,75)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H4,52,53,54)/t29-,30-,31?,32-,33-,34-,35?,36-/m0/s1 |
InChI-Schlüssel |
HFEVAZKLQJGCLX-AVFUFFRRSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Kanonische SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Sequenz |
CYFQNCPRG |
Synonyme |
N(alpha)-acetyl-argipressin N-acetyl-8-Arg-vasopressin vasopressin, N-acetyl-Arg(8)- vasopressin, N-acetyl-arginine(8)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



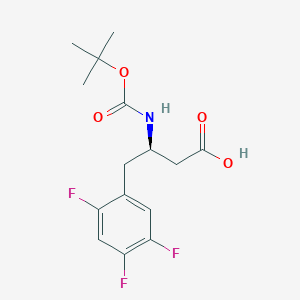
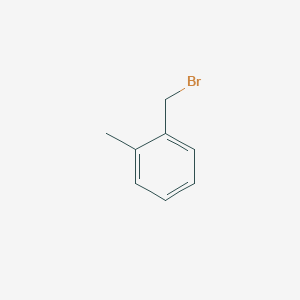
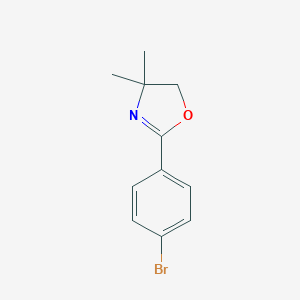
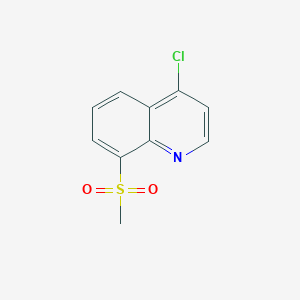
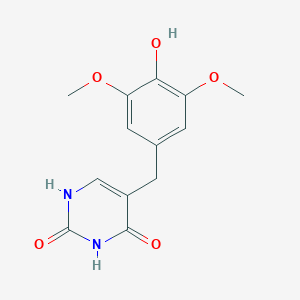
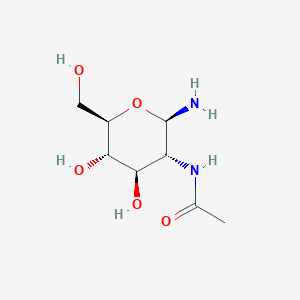
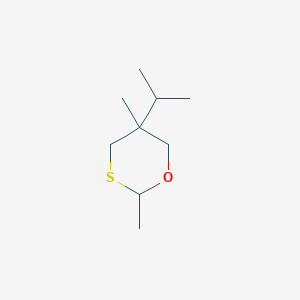
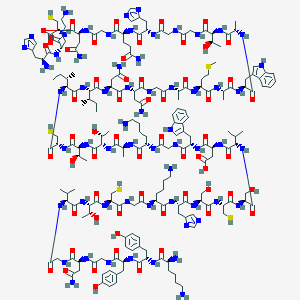
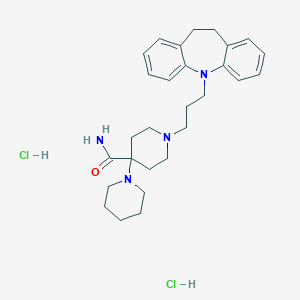
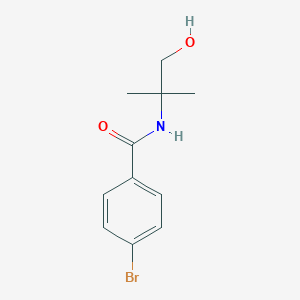
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
